Enhanced Lipophilicity (LogP) of 1-Methyl-6-phenylpiperidin-2-one Compared to N–H and N-Benzyl Piperidin-2-one Analogs
1-Methyl-6-phenylpiperidin-2-one exhibits a calculated LogP of 2.31, which is substantially higher than that of the N–H analog 6-phenylpiperidin-2-one (LogP 1.02) . It also surpasses the N-benzyl analog 1-benzylpiperidin-2-one (LogP 2.14) despite having a smaller N-substituent [1]. The LogP shift of +1.29 relative to the N–H analog places the compound firmly within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, whereas the N–H analog falls below this window, potentially limiting its passive membrane diffusion.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.31 (1-Methyl-6-phenylpiperidin-2-one) |
| Comparator Or Baseline | 6-Phenylpiperidin-2-one (LogP 1.02); 1-Benzylpiperidin-2-one (LogP 2.14) |
| Quantified Difference | +1.29 vs. N–H analog; +0.17 vs. N-benzyl analog |
| Conditions | Calculated logP values from ACD/Labs and Chemsrc databases |
Why This Matters
A LogP difference of >1 log unit between the target compound and its N–H analog is sufficient to predict a >10-fold difference in membrane partitioning, directly impacting bioavailability and CNS exposure in vivo.
- [1] Molbase. 1-Benzylpiperidin-2-one, CAS 4783-65-7, LogP 2.137. Accessed 2026-05-10. View Source
